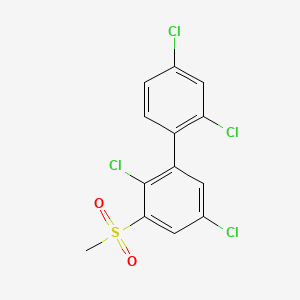

1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)-

Übersicht

Beschreibung

1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)- is a chlorinated biphenyl compound with a methylsulfonyl group attached to the third carbon of the biphenyl structure. This compound is part of the polychlorinated biphenyls (PCBs) family, which are known for their persistence in the environment and potential health hazards.

Synthetic Routes and Reaction Conditions:

Electrophilic Aromatic Substitution: The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Chlorination of biphenyl can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination and sulfonylation processes. These processes are carried out under controlled conditions to ensure the safety and purity of the final product.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of sulfonyl chlorides or sulfones.

Reduction: Reduction reactions can lead to the removal of chlorine atoms, producing less chlorinated biphenyl derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Sulfonyl Chlorides: Resulting from oxidation reactions.

Less Chlorinated Biphenyls: Resulting from reduction reactions.

Functionalized Biphenyls: Resulting from substitution reactions.

Wissenschaftliche Forschungsanwendungen

This compound has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Studied for its effects on biological systems and potential toxicity.

Medicine: Investigated for its potential use in pharmaceuticals and drug development.

Industry: Employed in the production of materials and chemicals with specific properties.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with biological molecules and pathways. It may bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1,1'-Biphenyl, 2,2',4',5-tetrachloro-: Similar in structure but without the methylsulfonyl group.

1,1'-Biphenyl, 2,2',5,5'-tetrachloro-: Another isomer with different positions of chlorine atoms.

1,1'-Biphenyl, 2,3,4,5-tetrachloro-: Another isomer with different positions of chlorine atoms.

Uniqueness: The presence of the methylsulfonyl group in this compound distinguishes it from other similar biphenyls, potentially altering its chemical properties and biological activity.

Biologische Aktivität

1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)- (commonly referred to as PCB 49) is a chlorinated biphenyl compound that has garnered attention due to its environmental persistence and potential biological effects. This article reviews the biological activity of PCB 49, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C₁₂H₆Cl₄

- Molecular Weight : 291.988 g/mol

- CAS Number : 41464-40-8

- IUPAC Name : 1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)-

Mechanisms of Biological Activity

PCB 49 exhibits a range of biological activities primarily through its interaction with cellular pathways. Key mechanisms include:

- Endocrine Disruption : PCB 49 can mimic or interfere with hormonal functions by binding to estrogen receptors, potentially leading to reproductive and developmental issues in wildlife and humans.

- Neurotoxicity : Studies have indicated that PCB 49 may affect neuronal signaling pathways, contributing to neurodevelopmental disorders.

- Carcinogenic Potential : Evidence suggests that PCB compounds can induce oxidative stress and DNA damage, which are critical factors in cancer development.

Toxicity Profiles

The toxicity of PCB 49 has been assessed in various studies. The following table summarizes key findings related to its toxicological effects:

Case Studies

Several case studies have highlighted the biological impact of PCB 49:

- Aquatic Toxicology Study : A study conducted on zebrafish embryos demonstrated that exposure to PCB 49 resulted in significant morphological deformities and impaired swimming behavior at concentrations as low as 10 µg/L. The study concluded that PCB exposure could disrupt normal developmental processes in aquatic species .

- Human Health Risk Assessment : Research examining the effects of PCB exposure in human cell lines revealed that PCB 49 induced apoptosis through oxidative stress pathways. The study found that concentrations above 50 µM led to significant cell death and DNA fragmentation .

- Ecotoxicological Impact on Marine Life : A comprehensive assessment of antifouling paints containing PCB compounds showed high mortality rates in marine larvae exposed to PCB 49. The findings indicated a direct correlation between concentration and mortality, suggesting severe ecological risks associated with this compound .

Eigenschaften

IUPAC Name |

2,5-dichloro-1-(2,4-dichlorophenyl)-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl4O2S/c1-20(18,19)12-6-8(15)4-10(13(12)17)9-3-2-7(14)5-11(9)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXQPIPGYODIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151530 | |

| Record name | 1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116807-52-4 | |

| Record name | 3-(Methylsulfonyl)-2,2′,4′,5-tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116807-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116807524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.